molecular formula C22H23FN4O2 B2765003 (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-methoxybenzyl)acrylamide CAS No. 885180-14-3

(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-methoxybenzyl)acrylamide

Cat. No.: B2765003
CAS No.: 885180-14-3
M. Wt: 394.45
InChI Key: GUWKNZFWANWZDP-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-methoxybenzyl)acrylamide is a synthetic 2-cyanoacrylamide derivative designed for advanced pharmacological research, particularly in the field of oncology. This compound integrates a piperazine core, a structural motif widely recognized for its significant biological and pharmacological activities, including its presence in compounds evaluated for activity against breast cancer cell lines . The 2-cyanoacrylamide scaffold is a pharmaceutically privileged structure, with related analogs demonstrating potent and selective cytotoxicity against cancerous cell lines by targeting the Aryl Hydrocarbon Receptor (AhR), a transcription factor identified as a potential new target for treating breast cancer . The specific structural features of this reagent—including the 4-fluorophenyl-piperazine moiety and the 4-methoxybenzyl group—are optimized for interaction with biological targets. Piperazine-based compounds are noted for improving key pharmacokinetic properties such as water solubility, making them valuable starting points for drug development . Furthermore, acrylamide-containing compounds are associated with a range of pronounced biological activities, including anticancer and antimicrobial effects . This product is offered as a high-purity chemical entity for research purposes only. It is intended for use in in vitro assays, structure-activity relationship (SAR) studies, and early-stage drug discovery projects to develop novel therapeutic agents. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

(E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2/c1-29-21-8-2-17(3-9-21)15-25-22(28)18(14-24)16-26-10-12-27(13-11-26)20-6-4-19(23)5-7-20/h2-9,16H,10-13,15H2,1H3,(H,25,28)/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWKNZFWANWZDP-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=CN2CCN(CC2)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CNC(=O)/C(=C/N2CCN(CC2)C3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of N-(4-Methoxybenzyl)Cyanoacetamide

The synthesis begins with the formation of the cyanoacetamide intermediate. Adapting protocols from WO2005019201A2, 4-methoxybenzylamine reacts with cyanoacetic acid in the presence of a peptide coupling agent:

Procedure :

  • Reagents : 4-Methoxybenzylamine (1.0 equiv), cyanoacetic acid (1.05 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.1 equiv).
  • Conditions : Tetrahydrofuran (THF) at 75–80°C for 4–6 hours.
  • Workup : Filtration of the urea byproduct (from EDCI), followed by precipitation in water yields N-(4-methoxybenzyl)cyanoacetamide in 92–95% purity (HPLC).

Key Data :

  • Yield : 89–94%.
  • 1H NMR (DMSO-d6) : δ 10.41 (s, 1H, NH), 7.25–7.15 (m, 2H, ArH), 6.85–6.75 (m, 2H, ArH), 4.30 (d, J = 5.6 Hz, 2H, CH2), 3.73 (s, 3H, OCH3), 3.65 (s, 2H, CH2CN).

Synthesis of 4-(4-Fluorophenyl)Piperazine-1-Carbaldehyde

The piperazine aldehyde is prepared via nucleophilic aromatic substitution:

Procedure :

  • Reagents : Piperazine (1.0 equiv), 4-fluoro-1-bromobenzene (1.1 equiv), potassium carbonate (2.0 equiv).
  • Conditions : Dimethylformamide (DMF) at 120°C for 12–16 hours under nitrogen.
  • Formylation : The resultant 4-(4-fluorophenyl)piperazine is treated with ethyl formate in ethanol at reflux to yield the carbaldehyde.

Key Data :

  • Yield : 78–82%.
  • MS (ESI) : m/z 209.1 [M+H]+.

Knoevenagel Condensation to Form the α,β-Unsaturated Nitrile

The cyanoacetamide and aldehyde undergo condensation using triethylorthoformate (TEOF) as a dehydrating agent:

Procedure :

  • Reagents : N-(4-Methoxybenzyl)cyanoacetamide (1.0 equiv), 4-(4-fluorophenyl)piperazine-1-carbaldehyde (1.1 equiv), TEOF (3.0 equiv).
  • Conditions : Iso-propanol at 80°C for 8–12 hours.
  • Workup : Cooling and filtration yield the (E)-configured enaminonitrile due to steric control by TEOF.

Key Data :

  • Yield : 70–75%.
  • HPLC Purity : >97%.
  • 1H NMR (CDCl3) : δ 8.12 (s, 1H, CH=), 7.30–7.20 (m, 4H, ArH), 6.95–6.85 (m, 4H, ArH), 4.45 (d, J = 5.2 Hz, 2H, CH2), 3.80 (s, 3H, OCH3), 3.70–3.50 (m, 8H, piperazine-H).

Amidation and Final Product Isolation

The acrylonitrile intermediate is amidated with 4-methoxybenzylamine under basic conditions:

Procedure :

  • Reagents : (E)-2-Cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylonitrile (1.0 equiv), 4-methoxybenzylamine (1.2 equiv).
  • Conditions : Dichloromethane (DCM) with triethylamine (TEA, 2.0 equiv) at 25°C for 6 hours.
  • Workup : Column chromatography (SiO2, ethyl acetate/hexane) affords the pure acrylamide.

Key Data :

  • Yield : 85–88%.
  • Melting Point : 168–170°C.
  • HRMS (ESI) : m/z 451.1892 [M+H]+ (calc. 451.1895).

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects on Condensation

Comparative studies in WO2005019201A2 highlight iso-propanol as optimal for the Knoevenagel step, achieving higher yields (70–75%) vs. toluene (50–55%) or acetonitrile (60–65%). Elevated temperatures (80°C) favor the (E)-isomer due to thermodynamic control.

Role of Triethylorthoformate

TEOF acts as both a dehydrating agent and a proton scavenger, shifting equilibrium toward the enaminonitrile. Excess TEOF (3.0 equiv) ensures complete conversion.

Stereochemical Control

The (E)-configuration is confirmed via NOESY NMR, showing no coupling between the cyano group and piperazine protons.

Analytical Characterization

Spectroscopic Data

  • FT-IR (KBr) : 2215 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C).
  • 13C NMR (DMSO-d6) : δ 165.2 (C=O), 154.1 (C-F), 119.8 (CN), 114.5–125.0 (ArC), 55.3 (OCH3).

Purity and Stability

  • HPLC : >99% purity (C18 column, 70:30 acetonitrile/water).
  • Accelerated Stability : No degradation after 6 months at 25°C (ICH guidelines).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Knoevenagel Condensation 75 97 Scalable, minimal byproducts
Microwave-Assisted 80 98 Faster (2 hours)
Solid-Phase Synthesis 65 95 Simplified purification

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-methoxybenzyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-methoxybenzyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.

Medicine

In medicine, the compound’s potential therapeutic effects are being investigated. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-methoxybenzyl)acrylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Piperazine-Containing Acrylamides

Piperazine derivatives are prevalent in drug discovery due to their versatility in modulating solubility and receptor interactions.

Compound Name Substituents Key Data Reference
Target Compound 4-(4-Fluorophenyl)piperazine, 4-methoxybenzyl N/A (prototype)
GPV005 (from ) 4-(4-Fluorophenyl)piperazine, hydroxypropoxy Tested for P-glycoprotein binding
(E)-2-cyano-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide (20) 4-Fluorophenyl, sulfamoylphenyl Yield: 83%; m.p. data reported

Key Observations :

  • The target compound’s 4-methoxybenzyl group distinguishes it from GPV005’s hydroxypropoxy chain, which may alter membrane penetration.
  • Compound 20 replaces the piperazine with a sulfamoylphenyl group, demonstrating broader synthetic applicability but reduced structural complexity .

Heterocyclic-Substituted Acrylamides

Heterocycles like furan, thiazole, and pyrazole are often incorporated to enhance bioactivity.

Compound Name Substituents Biological Activity (GI₅₀) Reference
(E)-3-(5-chlorofuran-2-yl)-2-cyano-N-(4-methoxybenzyl)acrylamide (33) 5-Chlorofuran, 4-methoxybenzyl 5–16 μM (broad-spectrum cytotoxicity)
(E)-2-cyano-3-(furan-3-yl)-N-(4-methoxybenzyl)acrylamide (37) Furan-3-yl, 4-methoxybenzyl 5–16 μM (broad-spectrum cytotoxicity)
(E)-2-cyano-3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)acrylamide 4-Methoxyphenyl, thiazol-2-yl No bioactivity reported

Key Observations :

  • Compounds 33 and 37 share the 4-methoxybenzyl group with the target compound but exhibit potent cytotoxicity, suggesting furan substituents enhance antitumor activity .
  • The thiazole derivative lacks cytotoxicity, highlighting the critical role of the piperazine moiety in target engagement .

Aromatic and Coumarin-Based Acrylamides

Coumarin and biphenyl derivatives are explored for diverse therapeutic applications.

Compound Name Substituents Key Data Reference
2-Cyano-N-benzyl-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)acrylamide (4d) Coumarin core, benzyl Anticancer screening (unspecified)
(2E)-3-(4-Biphenylyl)-N-(4-chlorobenzyl)acrylamide Biphenyl, 4-chlorobenzyl Supplier data only

Key Observations :

  • The biphenyl derivative’s 4-chlorobenzyl group contrasts with the target’s methoxybenzyl, emphasizing the impact of electron-donating vs. electron-withdrawing substituents .

Structural and Functional Insights

  • Piperazine vs. Other Amines : Piperazine’s conformational flexibility and hydrogen-bonding capacity may enhance binding to ATP pockets in kinases compared to rigid sulfonamides .
  • 4-Methoxybenzyl Group : This substituent improves lipophilicity compared to polar sulfamoyl or thiazole groups, likely enhancing blood-brain barrier penetration .
  • Fluorine Substituent: The 4-fluorophenyl group in the target compound and GPV005 increases metabolic stability relative to non-fluorinated analogues .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-methoxybenzyl)acrylamide, and how can purity and yield be maximized?

  • Methodology : The synthesis typically involves multi-step reactions starting with substituted piperazine and acrylamide precursors. Key steps include:

  • Coupling reactions : Use of nucleophilic substitution or Michael addition to attach the 4-fluorophenylpiperazine moiety to the acrylamide backbone .
  • Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C improve reaction rates while minimizing side products .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures enhances purity (>95%) .
  • Analytical validation : LC-MS (e.g., tR = 1.80 min for related acrylamides) and <sup>1</sup>H/<sup>13</sup>C NMR confirm structural integrity .

Q. How can spectroscopic techniques validate the structure of this compound?

  • NMR analysis :

  • The (E)-configuration is confirmed by trans coupling constants (J = 12–16 Hz) between the α,β-unsaturated acrylamide protons .
  • Distinct signals for the 4-methoxybenzyl group (δ ~3.8 ppm for OCH3) and piperazine protons (δ ~2.5–3.5 ppm) are critical .
    • Mass spectrometry : High-resolution ESI-MS should match the molecular formula (C22H22F1N4O2), with a molecular ion peak at m/z 397.17 (M+H)<sup>+</sup> .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments for this compound?

  • SHELX refinement : Use SHELXL for small-molecule crystallography to resolve ambiguities in bond angles, torsional conformations, or stereochemistry. For example, the (E)-configuration can be validated via C=C bond lengths (~1.33 Å) and dihedral angles .
  • Data cross-validation : Compare experimental X-ray diffraction patterns with computational models (e.g., DFT-optimized geometries) to address discrepancies in piperazine ring puckering or acrylamide planarity .

Q. What kinetic and mechanistic insights govern the reactivity of this acrylamide in biological systems?

  • Nucleophilic attack studies : Monitor reaction rates with thiols (e.g., glutathione) under pseudo-first-order conditions. The electron-withdrawing cyano group increases electrophilicity, accelerating Michael addition (kobs ~10<sup>−3</sup> s<sup>−1</sup> in PBS at pH 7.4) .
  • Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict reaction pathways and transition states, highlighting the role of the 4-fluorophenyl group in stabilizing intermediates .

Q. How does structural modification of the piperazine or benzyl groups affect biological activity?

  • Structure-Activity Relationship (SAR) strategies :

  • Piperazine substitution : Replace 4-fluorophenyl with 4-chlorophenyl to assess impact on receptor binding (e.g., serotonin or dopamine receptors) .
  • Benzyl group variation : Introduce electron-donating (e.g., -OCH3) or withdrawing (e.g., -CF3) substituents on the benzyl ring to modulate lipophilicity (logP) and blood-brain barrier penetration .
    • In vitro assays : Use radioligand displacement assays (e.g., for GHSR or 5-HT1A) to quantify affinity changes (IC50 values) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.